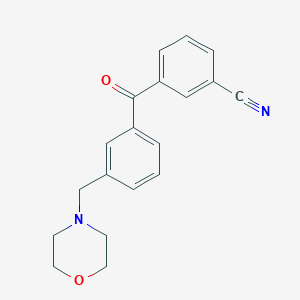

3-Cyano-3'-morpholinomethyl benzophenone

説明

Overview of Benzophenone (B1666685) as a Versatile Molecular Scaffold

The benzophenone framework, which consists of a ketone group connecting two phenyl rings, is a cornerstone in various fields of chemical science. nih.govrsc.org Its structural rigidity, combined with the ability of the carbonyl group and aromatic rings to engage in various electronic interactions, makes it a highly versatile scaffold. nih.gov In medicinal chemistry, benzophenone motifs are found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govresearchgate.net The diaryl ketone structure is prevalent in many pharmacologically relevant compounds. nih.gov

Beyond its biomedical importance, the benzophenone core is renowned for its unique photophysical properties. acs.orgnih.gov It is an efficient photoinitiator, capable of absorbing UV light to generate radicals, a property widely exploited in polymer chemistry and industrial coatings. nih.govnih.gov Its ability to undergo intersystem crossing to a triplet state makes it a valuable component in materials for organic light-emitting diodes (OLEDs), particularly in the development of materials exhibiting thermally activated delayed fluorescence (TADF). nih.govmdpi.com The ease with which its phenyl rings can be substituted allows for fine-tuning of its chemical, physical, and biological properties, making it an ideal platform for developing novel functional molecules. nih.govacs.org

Significance of Cyano and Morpholine (B109124) Moieties in Organic Synthesis and Functionalization

The cyano (a nitrile, -CN) and morpholine moieties are two functional groups of immense importance in modern organic and medicinal chemistry, each imparting distinct and valuable characteristics to a molecule.

The cyano group is a small, polar functional group recognized for its powerful electron-withdrawing nature and its ability to act as a strong hydrogen bond acceptor. researchgate.net In drug design, the incorporation of a nitrile group can enhance a molecule's binding affinity to biological targets, improve its metabolic profile, and increase its potency. researchgate.netnumberanalytics.comrsc.org More than 60 FDA-approved drugs contain a nitrile functional group. rsc.org Synthetically, the nitrile is exceptionally versatile; it can be transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles, making it a key intermediate in the synthesis of complex molecules and heterocycles. numberanalytics.comresearchgate.netacs.org

Rationale for Comprehensive Investigation of 3-Cyano-3'-morpholinomethyl Benzophenone

The specific architecture of this compound presents a compelling case for detailed scientific investigation. The rationale for its study is built on the synergistic potential of its three core components: the benzophenone scaffold, the cyano group, and the morpholinomethyl group.

The compound strategically places an electron-withdrawing cyano group on one phenyl ring and an electron-donating, solubilizing morpholinomethyl group on the other. This "push-pull" electronic arrangement across the benzophenone bridge is a well-known strategy in materials science for creating molecules with interesting photophysical properties, such as those used in non-linear optics or as emitters in OLEDs. nih.gov The cyano group's ability to modulate electronic properties and the benzophenone core's photoactivity create a platform for developing novel photoresponsive materials.

Data Tables

The following tables provide key information regarding the subject compound and its constituent functional groups.

Properties of this compound

| Property | Data |

|---|---|

| Molecular Formula | C19H18N2O2 |

| Molecular Weight | 322.37 g/mol |

| Core Structure | Benzophenone |

| Substituent 1 (Position 3) | Cyano (-CN) |

| Substituent 2 (Position 3') | Morpholinomethyl (-CH2-Morpholine) |

| CAS Number | Not found in public databases |

Functional Group Contributions

| Component | Primary Role/Properties | Typical Applications |

|---|---|---|

| Benzophenone Scaffold | Rigid structural core, Photoinitiator, UV absorber | Medicinal chemistry, Polymer science, OLEDs nih.govnih.govmdpi.com |

| Cyano Group | Electron-withdrawing, H-bond acceptor, Synthetic handle | Drug design, Organic synthesis, Materials science researchgate.netnumberanalytics.com |

| Morpholine Moiety | Improves solubility, Metabolic stability, Base for salt formation | Medicinal chemistry (privileged structure) researchgate.netnih.govacs.org |

特性

IUPAC Name |

3-[3-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-13-15-3-1-5-17(11-15)19(22)18-6-2-4-16(12-18)14-21-7-9-23-10-8-21/h1-6,11-12H,7-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNMKZQAWMGPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643073 | |

| Record name | 3-{3-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-14-5 | |

| Record name | 3-[3-(4-Morpholinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{3-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3 Cyano 3 Morpholinomethyl Benzophenone

Retrosynthetic Analysis of the 3-Cyano-3'-morpholinomethyl Benzophenone (B1666685) Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For a complex molecule like 3-Cyano-3'-morpholinomethyl benzophenone, several disconnection pathways can be envisioned.

The most logical disconnections are at the bonds connecting the central carbonyl group to the two aromatic rings (C-C bonds) and the bond connecting the morpholine (B109124) ring to the benzyl (B1604629) group (C-N bond).

Pathway A: Friedel-Crafts Approach. A primary disconnection can be made at one of the carbonyl-aryl bonds, which corresponds to a Friedel-Crafts acylation reaction in the forward synthesis. amazonaws.com This leads to two possible sets of synthons:

Disconnection 1: An acylium cation synthon derived from 3-cyanobenzoic acid and a nucleophilic arene synthon corresponding to (3-morpholinomethyl)benzene. The synthetic equivalents would be 3-cyanobenzoyl chloride and (3-morpholinomethyl)benzene.

Disconnection 2: An acylium cation synthon from 3-(morpholinomethyl)benzoic acid and a nucleophilic arene synthon of benzonitrile. The synthetic equivalents would be 3-(morpholinomethyl)benzoyl chloride and benzonitrile.

Pathway B: Organometallic Coupling Approach. An alternative disconnection across the carbonyl-aryl bond suggests an organometallic coupling strategy. researchgate.net This involves disconnecting to an aryl organometallic reagent and an aryl acyl chloride (or related carboxylic acid derivative). For instance, one could envision a coupling reaction between a 3-cyanophenyl organometallic species and 3-(morpholinomethyl)benzoyl chloride.

Pathway C: Oxidation Approach. A third strategy involves disconnecting at the carbonyl carbon itself, suggesting an oxidation of a precursor. This would involve the synthesis of 3-cyano-3'-morpholinomethyl diphenylmethane (B89790), followed by oxidation of the methylene (B1212753) bridge to form the ketone. google.com

Each of these pathways presents unique challenges, such as functional group compatibility and the potential need for protecting groups, which must be considered when designing the final synthetic route.

Established Synthetic Routes for Benzophenone Derivatives

The synthesis of the benzophenone core is a well-established area of organic chemistry, with several reliable methods available.

Organometallic Coupling Reactions

Modern organometallic cross-coupling reactions provide a versatile and often milder alternative to Friedel-Crafts acylation for constructing benzophenones. These methods typically involve the palladium-catalyzed coupling of an aryl organometallic compound with an aryl halide or triflate. researchgate.net

Notable examples include:

Suzuki Coupling: Reaction of an arylboronic acid with an aryl halide.

Stille Coupling: Reaction of an organostannane with an aryl halide.

Heck Coupling: While typically used for forming C-C bonds with alkenes, variations can be adapted for ketone synthesis.

Rhodium-Catalyzed Coupling: Efficient cross-coupling between aromatic aldehydes and potassium aryltrifluoroborates has been developed for accessing sterically hindered benzophenones. acs.org

Another important organometallic route involves the addition of Grignard reagents or organolithium compounds to aromatic aldehydes to form a secondary alcohol, which is then oxidized to the target ketone. researchgate.netacs.org This two-step process offers a high degree of flexibility in introducing various substituents. Tandem photoredox and copper catalysis has also been employed to couple alkyl N-hydroxyphthalimide esters with benzophenone-derived imines, which can be hydrolyzed to the corresponding amine products. nih.gov

| Method | Key Reagents | Catalyst/Promoter | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Aryl Halide/Anhydride + Arene | Lewis Acid (e.g., AlCl₃, FeCl₃) | Direct, no rearrangements, avoids poly-substitution. masterorganicchemistry.com | Requires strong Lewis acids, sensitive to deactivating and basic functional groups. youtube.com |

| Suzuki Coupling | Arylboronic Acid + Aryl Halide | Palladium Complex (e.g., Pd(PPh₃)₄) | Mild conditions, high functional group tolerance, stable reagents. researchgate.net | Requires pre-functionalized starting materials (boronic acids and halides). |

| Grignard Addition + Oxidation | Aryl Grignard Reagent + Aryl Aldehyde | None (for addition); Oxidant (e.g., PCC, DMP) | Highly versatile, builds carbon skeleton effectively. acs.org | Two-step process, Grignard reagents are sensitive to acidic protons. |

Multi-Step Synthesis of Substituted Benzophenones

For complex molecules, a linear, multi-step synthesis is often required where functional groups are introduced sequentially. libretexts.orgchegg.comyoutube.com This approach allows for greater control over regioselectivity and functional group compatibility. A typical multi-step sequence might involve:

Synthesis of a simpler, monosubstituted benzophenone.

Subsequent functionalization of one or both aromatic rings through electrophilic aromatic substitution, nucleophilic aromatic substitution, or other transformations.

Modification of existing functional groups (e.g., reduction of a nitro group to an amine, followed by diazotization). youtube.com

An example is the oxidation of a diphenylmethane precursor. google.com The required 3-cyano-3'-morpholinomethyl diphenylmethane could be assembled via Friedel-Crafts alkylation or nucleophilic substitution, followed by oxidation of the central methylene group using reagents like chromium trioxide or potassium permanganate (B83412) to yield the final benzophenone. One-pot syntheses from ketones have also been developed to create complex heterocyclic structures derived from a benzophenone scaffold. nih.gov

Specific Reaction Pathways for Incorporating Cyano Functionality

The introduction of a cyano (-CN) group onto an aromatic ring is a crucial transformation in organic synthesis, as nitriles are versatile intermediates that can be converted into amines, carboxylic acids, or amides. acs.orgresearchgate.net

Several established methods exist for this purpose:

Sandmeyer Reaction: This classic method involves the diazotization of a primary aromatic amine (aniline derivative) with a nitrite (B80452) source (e.g., NaNO₂) under acidic conditions to form a diazonium salt. Subsequent treatment with a copper(I) cyanide (CuCN) solution replaces the diazonium group with a cyano group. acs.orgncert.nic.in This is a reliable method, though it requires careful handling of potentially unstable diazonium intermediates.

Rosenmund-von Braun Reaction: This reaction involves the direct nucleophilic substitution of an aryl halide with a copper cyanide salt, typically at high temperatures (150-250 °C). acs.org While effective, the harsh conditions can limit its applicability for substrates with sensitive functional groups.

Palladium-Catalyzed Cyanation: Modern cross-coupling chemistry offers milder and more general methods for cyanation. These reactions typically use a palladium catalyst to couple an aryl halide or triflate with a cyanide source. organic-chemistry.org Common cyanide sources include potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate (K₄[Fe(CN)₆]), which is noted for being less toxic. organic-chemistry.orgresearchgate.net These methods exhibit broad functional group tolerance and generally proceed under much milder conditions than the Rosenmund-von Braun reaction.

| Method | Starting Material | Key Reagents | General Conditions | Key Features |

|---|---|---|---|---|

| Sandmeyer Reaction | Aryl Amine | 1. NaNO₂, H⁺ 2. CuCN | Low temperatures for diazotization, then warming with CuCN. | Reliable, but involves potentially explosive diazonium salts. acs.org |

| Rosenmund-von Braun | Aryl Halide | CuCN | High temperatures (150-250 °C), often in a polar aprotic solvent. | Direct substitution, but harsh conditions limit scope. acs.org |

| Pd-Catalyzed Cyanation | Aryl Halide/Triflate | Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), Pd catalyst, ligand. | Mild to moderate temperatures (e.g., 80-120 °C). | High functional group tolerance, milder conditions, uses less toxic cyanide sources. organic-chemistry.orgresearchgate.net |

Strategies for Stereoselective Synthesis of Morpholinomethyl Linkages

The morpholinomethyl group in the target compound is achiral. However, the principles of stereoselective synthesis are critical when designing related chiral molecules, where substituents on the morpholine ring or elsewhere could create stereocenters. The synthesis of chiral morpholine and thiomorpholine (B91149) derivatives is an active area of research. nih.govnih.gov

Key strategies for achieving stereoselectivity include:

Use of Chiral Starting Materials: A common approach is to start with a readily available chiral building block, such as an amino acid. For example, polymer-supported Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH can be used as precursors. nih.govresearchgate.net A series of reactions, including N-alkylation and cyclization, can then be performed to construct the morpholine ring while retaining the initial stereochemistry.

Asymmetric Cyclization: Developing catalytic asymmetric reactions to form the heterocyclic ring is another powerful strategy. This could involve an intramolecular cyclization where a chiral catalyst or auxiliary controls the formation of a new stereocenter.

Diastereoselective Reductions: In some synthetic routes, a prochiral intermediate, such as a 3,4-dihydro-2H-1,4-oxazine, can be reduced stereoselectively. nih.gov The inclusion of a reducing agent like triethylsilane during cleavage from a solid support has been shown to result in the stereoselective formation of the corresponding morpholine. nih.govresearchgate.net

These methods provide pathways to optically pure morpholine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. researchgate.netmdpi.com

Optimization of Reaction Conditions and Yields for Target Compound

The optimization of reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of catalysts, solvents, reaction temperature, and duration. For the final coupling or functionalization steps, these factors can dramatically influence the outcome.

For instance, in a potential final-step Buchwald-Hartwig amination to introduce the morpholine moiety, the selection of the palladium catalyst and phosphine (B1218219) ligand is critical. Systems like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as XPhos have proven effective for coupling secondary cyclic amines with aryl halides. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often being preferred. The reaction temperature is typically elevated to ensure a reasonable reaction rate, though excessively high temperatures can lead to degradation of the product or catalyst.

Similarly, in a Friedel-Crafts acylation approach, the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) concentration, solvent, and temperature must be carefully controlled to prevent side reactions and ensure regioselectivity. beilstein-journals.orggoogle.com The use of milder catalysts or ionic liquids as both solvent and catalyst has been explored to improve the robustness and environmental profile of such reactions. beilstein-journals.org

Automated optimization techniques, which employ algorithms to systematically vary multiple reaction parameters, can significantly accelerate the process of identifying the ideal conditions for yield and purity. organic-chemistry.org Such approaches minimize the number of experiments required and can uncover complex interactions between variables that might be missed in traditional one-factor-at-a-time optimization. organic-chemistry.org

Table 1: Illustrative Optimization Parameters for a Final Step Buchwald-Hartwig Amination

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Catalyst | Pd₂(dba)₃/XPhos | Pd(OAc)₂/SPhos | [Pd(allyl)Cl]₂/t-BuXPhos | Higher yields with bulky phosphine ligands. nih.gov |

| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ | Stronger bases often favor higher conversion. nih.govresearchgate.net |

| Solvent | Toluene | Dioxane | THF | Non-polar aprotic solvents are generally effective. nih.gov |

| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures can increase rate but may also lead to side products. |

Synthesis of Key Intermediates and Precursors for this compound

The synthesis of the target compound is contingent on the efficient preparation of its key building blocks. Two primary retrosynthetic disconnections can be envisioned: one breaking the central ketone C-C bond (Friedel-Crafts approach) and another severing the C-N bond of the morpholine group (amination approach).

A. Friedel-Crafts Acylation Precursors:

This strategy involves the reaction of a substituted benzoyl chloride with a substituted benzene (B151609) ring.

3-Cyanobenzoyl chloride: This intermediate can be prepared from 3-cyanobenzoic acid. A common method involves reacting 3-cyanobenzoic acid with thionyl chloride (SOCl₂), often in a solvent like methylene chloride, to yield the corresponding acyl chloride. researchgate.netorgsyn.org The excess thionyl chloride and solvent are typically removed under vacuum. researchgate.net

3'-Morpholinomethyl Aromatic Precursor: A suitable precursor for the other half of the molecule would be a morpholinomethyl-substituted benzene derivative that is amenable to Friedel-Crafts acylation. One potential route is the synthesis of 4-(3-methylbenzyl)morpholine, which could then be acylated. However, controlling the regioselectivity of the acylation could be challenging. A more direct approach would be to start with a pre-functionalized arene.

B. Buchwald-Hartwig Amination Precursors:

This approach involves the late-stage introduction of the morpholine group.

(3-Bromophenyl)(3'-cyanophenyl)methanone: This key intermediate could be synthesized via a Friedel-Crafts acylation between 3-bromobenzoyl chloride and benzonitrile. Alternatively, one could acylate bromobenzene (B47551) with 3-cyanobenzoyl chloride. The resulting brominated benzophenone can then undergo a palladium-catalyzed amination with morpholine.

C. Alternative Precursor Synthesis via Mannich Reaction:

The Mannich reaction provides a method for the aminoalkylation of an acidic proton. uobaghdad.edu.iq It is conceivable to synthesize the target compound by reacting 3-cyanobenzophenone with formaldehyde (B43269) and morpholine. nih.gov This would introduce the morpholinomethyl group directly onto the benzophenone scaffold, likely at a position activated by the carbonyl group.

Table 2: Synthesis of Key Intermediates

| Intermediate | Starting Material(s) | Reagents and Conditions | Typical Yield | Reference(s) |

| 3-Cyanobenzoyl chloride | 3-Cyanobenzoic acid | Thionyl chloride, methylene chloride, stir overnight. | High | researchgate.net |

| (3-Bromophenyl)(phenyl)methanone | 3-Bromobenzoyl chloride, Benzene | AlCl₃ (Lewis acid), reflux. | Moderate to Good | mdpi.com |

| 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol | Morpholin-N-aceto semithiocarbazide | Sodium hydroxide, hydrochloric acid. | Not specified | uobaghdad.edu.iq |

Novel Synthetic Routes for Benzophenone Derivatives with Nitrogen-Containing Heterocycles

The development of novel synthetic routes for benzophenone derivatives incorporating nitrogen heterocycles is an active area of research, driven by the potential applications of these compounds in medicinal chemistry and materials science. researchgate.net

A. Palladium-Catalyzed Cross-Coupling Reactions:

The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of a wide range of aryl halides and pseudohalides with various amines, including cyclic amines like morpholine. The development of increasingly sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has expanded the scope of this reaction to include less reactive aryl chlorides and has enabled reactions to proceed under milder conditions. nih.gov For the synthesis of this compound, a plausible route would involve the Buchwald-Hartwig amination of a (3-bromophenyl)(3'-cyanophenyl)methanone intermediate with morpholine.

B. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, primarily used for the formation of C-C bonds. mdpi.comcommonorganicchemistry.com This reaction can be employed to construct the benzophenone core itself. For instance, an arylboronic acid or ester could be coupled with an aryl halide under palladium catalysis. commonorganicchemistry.comnih.gov A potential strategy for the target molecule could involve the Suzuki coupling of a morpholinomethyl-substituted arylboronic acid with 3-cyanobenzoyl chloride or a related aryl halide. The optimization of such a reaction would involve the careful selection of the palladium catalyst, base, and solvent to ensure efficient coupling and prevent side reactions. mdpi.com

C. Multicomponent Reactions:

Multicomponent reactions, such as the Mannich reaction, offer an efficient way to build molecular complexity in a single step. nih.gov A modified Mannich reaction involving a pre-formed benzophenone, formaldehyde, and a secondary amine like morpholine could provide a direct route to the desired product. nih.gov The conditions for such a reaction would need to be carefully optimized to control the regioselectivity of the aminomethylation.

Table 3: Comparison of Novel Synthetic Routes

| Synthetic Route | Key Reaction | Advantages | Potential Challenges |

| Buchwald-Hartwig Amination | C-N bond formation via Pd-catalysis. wikipedia.org | High functional group tolerance, broad substrate scope. | Catalyst sensitivity, potential for side reactions. |

| Suzuki-Miyaura Coupling | C-C bond formation via Pd-catalysis. commonorganicchemistry.com | Mild reaction conditions, commercially available reagents. | Synthesis of substituted boronic acids can be complex. |

| Mannich Reaction | Aminoalkylation of an acidic proton. uobaghdad.edu.iq | Atom economy, step efficiency. | Regioselectivity can be difficult to control. |

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise carbon-hydrogen framework of a molecule. For 3-Cyano-3'-morpholinomethyl benzophenone (B1666685), both ¹H and ¹³C NMR would be required for a complete structural assignment.

While specific experimental NMR data for 3-Cyano-3'-morpholinomethyl benzophenone is not available in the reviewed literature, a theoretical analysis predicts a complex spectrum. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the two benzene (B151609) rings, the methylene (B1212753) protons of the morpholinomethyl group, and the protons on the morpholine (B109124) ring itself. The ¹³C NMR spectrum would complement this by identifying all 19 carbon atoms, including the characteristic shifts for the carbonyl carbon, the nitrile carbon, and the aromatic and aliphatic carbons. uni.lu Advanced 2D-NMR techniques, such as COSY and HSQC, would be essential to unambiguously assign these signals by revealing proton-proton and proton-carbon correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Functional Group | Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| Benzophenone (Aromatic) | ¹H | 7.2 - 8.0 |

| Benzophenone (Aromatic) | ¹³C | 128 - 140 |

| Carbonyl | ¹³C | ~195 |

| Cyano | ¹³C | 115 - 120 |

| Morpholine (CH₂) | ¹H | 2.4 - 3.8 |

| Morpholine (CH₂) | ¹³C | 45 - 70 |

| Benzyl (B1604629) (CH₂) | ¹H | ~3.5 |

Utilization of High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, an HRMS analysis, likely using electrospray ionization (ESI), would yield a precise mass for the protonated molecule [M+H]⁺. This experimental value would then be compared to the calculated exact mass based on the molecular formula C₁₉H₁₈N₂O₂. Confirmation is achieved if the measured mass is within a few parts per million (ppm) of the calculated mass, unequivocally verifying the molecular formula. scirp.org Tandem mass spectrometry (MS/MS) experiments could further be used to study the fragmentation pathways of the molecule, providing additional structural evidence. nih.govbohrium.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. chemicalbook.com The most prominent signals would include a strong absorption for the carbonyl (C=O) stretch of the benzophenone core, a sharp, medium-intensity band for the nitrile (C≡N) group, and various C-H and C-C stretching and bending vibrations for the aromatic rings. nih.govnih.gov The presence of the morpholine group would be indicated by C-N and C-O stretching vibrations. stenutz.eu

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone (C=O) | Stretch | 1650 - 1670 |

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Ether (C-O-C) in Morpholine | Stretch | 1070 - 1150 |

X-ray Crystallography for Three-Dimensional Structural Analysis of Analogues

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its crystalline state. While a crystal structure for this compound itself is not reported in the searched literature, the analysis of its analogues is highly informative. Studies on various substituted benzophenone derivatives have been conducted to understand their molecular conformation, packing in the crystal lattice, and intermolecular interactions. nih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and assessment of the purity of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For the analysis of this compound, derivatization might be necessary to increase its volatility and thermal stability, a common practice for analyzing benzophenone derivatives. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum that can be used for identification by comparing it to known spectral libraries or by analyzing its fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) is the premier method for the purification and purity analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, would be suitable for its analysis. The retention time of the compound under specific conditions serves as an identifier, while the peak area, typically measured with a UV detector set to a wavelength where the benzophenone chromophore absorbs strongly, is proportional to its concentration. This allows for the precise quantification of purity. Coupling HPLC with mass spectrometry (LC-MS/MS) would provide an even higher level of specificity and sensitivity for both identification and quantification. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Cyanobenzophenone |

| Benzophenone |

| Hydroxy benzophenones |

| Benzoyloxy benzophenones |

| 4-Aminobenzophenone (B72274) |

Computational Chemistry Investigations of 3 Cyano 3 Morpholinomethyl Benzophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and electronic properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. superfri.org A key application of DFT is the exploration of a molecule's conformational landscape to identify its most stable three-dimensional shapes. For a flexible molecule like 3-Cyano-3'-morpholinomethyl benzophenone (B1666685), which has multiple rotatable bonds, DFT calculations can determine the relative energies of different conformers. The process involves systematically rotating the bonds—such as the one connecting the benzoyl group to the phenyl ring and the bond to the morpholinomethyl substituent—and calculating the total electronic energy for each resulting geometry. The structures with the lowest energy are considered the most stable and likely to be populated under experimental conditions.

These calculations are typically performed using a specific functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*) that defines the mathematical functions used to represent the electron orbitals. superfri.orgnih.gov The results provide crucial information on bond lengths, bond angles, and dihedral angles that define the molecule's preferred shape.

Table 1: Illustrative DFT Conformational Analysis of 3-Cyano-3'-morpholinomethyl Benzophenone This table is a hypothetical representation of results from a DFT study.

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 25.4° | 0.00 | 75.1 |

| 2 | -155.2° | 1.15 | 14.5 |

| 3 | 90.1° | 2.50 | 10.4 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the properties of electronic excited states. nih.govresearchgate.net It is the workhorse method for predicting ultraviolet-visible (UV-Vis) absorption spectra, as it can calculate the energies of electronic transitions from the ground state to various excited states. researchgate.net For this compound, TD-DFT would be used to identify the nature of its electronic transitions, such as n → π* (an electron moving from a non-bonding orbital, like on the carbonyl oxygen, to an anti-bonding π orbital) and π → π* (an electron moving from a bonding π orbital to an anti-bonding π orbital). nih.gov

The output of a TD-DFT calculation includes the excitation energy (often converted to a wavelength), the oscillator strength (which relates to the intensity of the absorption peak), and the molecular orbitals involved in the transition. arxiv.org This allows for a detailed characterization of how the molecule interacts with light and helps interpret experimental spectroscopic data. researchgate.netnih.gov

Table 2: Illustrative TD-DFT Results for Major Electronic Transitions This table is a hypothetical representation of results from a TD-DFT calculation.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Transition Type |

| S1 | 3.85 | 322 | 0.002 | n → π |

| S2 | 4.51 | 275 | 0.350 | π → π |

| S3 | 4.78 | 259 | 0.110 | π → π* |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and proposing binding modes at a protein's active site. wustl.eduresearchgate.net

Before docking can be performed, a potential binding site on the target protein must be identified. mdpi.com If a known ligand is already bound in an experimental structure (e.g., from the Protein Data Bank), its location can be used to define the binding pocket. If no such information exists, computational algorithms are used to find plausible sites. nih.gov These methods analyze the protein's surface to locate pockets and cavities with suitable shape and physicochemical properties for ligand binding. mdpi.comresearchgate.net Tools like FTMap and Fpocket identify "hot spots" on the protein surface where small molecules are likely to bind favorably. nih.gov This process is a critical first step for structure-based drug design. mdpi.com

Once a binding site is defined, a docking algorithm samples many possible conformations and orientations (poses) of the ligand within that site. nih.gov Each generated pose is then evaluated by a "scoring function," which is a mathematical model that estimates the binding affinity (e.g., in kcal/mol). nih.gov A lower score typically indicates a more favorable predicted interaction.

There are several types of scoring functions, including:

Force-Field-Based: Use terms from molecular mechanics force fields (e.g., van der Waals, electrostatic interactions).

Empirical: Use regression to fit coefficients to a set of terms that reproduce experimental binding affinities.

Knowledge-Based: Derive potentials from statistical analysis of known protein-ligand complexes.

Commonly used docking programs include AutoDock, FlexX, and GOLD, each with its own algorithms and scoring functions. nih.govmdpi.com The choice of algorithm and scoring function can influence the outcome, and often a consensus approach using multiple tools is employed to increase the reliability of the prediction. nih.gov

Table 3: Illustrative Molecular Docking Results Against a Hypothetical Kinase Target This table is a hypothetical representation of docking scores.

| Docking Program | Scoring Function | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| AutoDock Vina | Vina Score | -8.9 | H-bond with backbone NH; π-π stacking |

| FlexX | FlexX Score | -25.6 (arbitrary units) | H-bond with side-chain OH; Hydrophobic interactions |

| GOLD | GoldScore | 70.2 (arbitrary units) | H-bond with backbone C=O |

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. frontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can model the flexibility of both the ligand and its protein target, offering insights beyond the static picture provided by docking. mdpi.com An MD simulation would be used to assess the stability of the predicted binding pose of this compound within its target's active site. mdpi.com

The simulation tracks the atomic positions over a set period (from nanoseconds to microseconds), revealing how the protein and ligand adapt to each other. Key analyses include monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms to check for conformational stability—a stable RMSD value over time suggests the complex is not falling apart. frontiersin.org MD simulations can also reveal the persistence of key interactions (like hydrogen bonds) and identify conformational changes that may be critical for biological function. mdpi.comnih.gov

Table 4: Illustrative Summary of a 100 ns Molecular Dynamics Simulation This table is a hypothetical representation of MD simulation analysis.

| Analysis Metric | Average Value | Interpretation |

| Protein Backbone RMSD | 1.8 Å | The protein structure is stable throughout the simulation. |

| Ligand RMSD (relative to protein) | 1.2 Å | The ligand maintains a stable binding pose in the active site. |

| Ligand-Protein H-Bonds | 2.1 (average number) | Key hydrogen bonds predicted by docking are consistently maintained. |

| Binding Free Energy (MM/PBSA) | -35.2 kcal/mol | Favorable binding energy confirms a stable interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. rsc.org For analogues of this compound, QSAR studies are instrumental in predicting their potential efficacy for various applications and in guiding the synthesis of new derivatives with enhanced properties.

A QSAR study on benzophenone derivatives as antimalarial agents, for instance, utilized multiple linear regression (MLR) analysis to establish a correlation between physicochemical descriptors and antimalarial activity. researchgate.net This approach allows for the prediction of the activity of new compounds based on their calculated descriptors. researchgate.net

Derivation of Molecular Descriptors

The foundation of any QSAR model lies in the selection and calculation of molecular descriptors. These numerical values represent the physicochemical and structural properties of a molecule and are categorized into several classes. For analogues of this compound, a variety of descriptors would be considered to build a robust QSAR model. mdpi.com

1D Descriptors: These are the simplest descriptors and include counts of atoms, molecular weight, and counts of specific functional groups.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific substructures.

3D Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in the molecule and are sensitive to the conformation of the molecule. They include descriptors related to molecular shape, volume, and surface area. mdpi.com

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Key quantum-chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. reddit.com

In a study of benzophenone derivatives as antimalarial agents, descriptors such as potential energy (PE), molecular weight (MW), dipole moment (DM), molar volume (MV), ionization potential (IP), electron affinity (EA), and the partition coefficient (LogP) were calculated. researchgate.net

Table 1: Examples of Molecular Descriptors for QSAR Studies of Benzophenone Analogues

| Descriptor Type | Descriptor Name | Description |

| 1D | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |

| 2D | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. |

| 3D | Molar Volume (MV) | The volume occupied by one mole of a substance. |

| Quantum-Chemical | Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. |

| Quantum-Chemical | Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

This table is illustrative and provides examples of descriptor types relevant to the study of benzophenone analogues.

Machine Learning Algorithms in QSAR Model Development

Modern QSAR model development heavily relies on machine learning (ML) algorithms to handle the complexity and non-linearity of the relationship between molecular descriptors and biological activity. rsc.orgnih.gov Several ML algorithms are commonly employed:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable. It is one of the simpler and more interpretable QSAR methods. arxiv.org

Artificial Neural Networks (ANN): Inspired by the biological neural networks, ANNs are powerful tools for modeling complex non-linear relationships. researchgate.net

Support Vector Machines (SVM): A supervised learning model that uses classification algorithms for two-group classification problems. arxiv.org

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

The choice of the algorithm depends on the nature of the dataset and the specific research question. For instance, a study on lung surfactant inhibitors utilized logistic regression, SVM, RF, and other methods to build their QSAR models. nih.gov

In Silico Approaches for Predicting Reaction Pathways and Intermediates

Predicting the metabolic fate or synthetic accessibility of a compound like this compound can be significantly aided by in silico tools. These computational methods can forecast potential reaction pathways and identify likely intermediates, saving time and resources in experimental studies.

Recent advancements in machine learning have led to the development of models that can predict chemical reactions. arxiv.org For example, retrosynthesis prediction models, often based on deep learning, can suggest potential starting materials for a target molecule by working backward from the product. researchgate.net These models are trained on large databases of known chemical reactions. arxiv.org

Furthermore, computational tools can predict the sites of metabolism for a given molecule. For instance, models have been developed to predict the regioselectivity of enzymes like human aldehyde oxidase, which is involved in the metabolism of many xenobiotics. mdpi.com For this compound, such models could predict whether the cyano group, the morpholine (B109124) ring, or the benzophenone core is more susceptible to metabolic transformation.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum-chemical parameters that provide insight into the electronic properties and reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

For benzophenone derivatives, computational studies using Density Functional Theory (DFT) have been employed to calculate HOMO and LUMO energies. A study on substituted benzophenones found a linear relationship between the experimentally measured reduction potentials and the DFT-calculated LUMO energies. This indicates that the LUMO energy is a good predictor of the ease of reduction of these compounds.

The electronic nature of substituents on the benzophenone core significantly influences the HOMO and LUMO energy levels. Electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, making the molecule a better electron acceptor. mdpi.com In this compound, the electron-withdrawing cyano group is expected to lower the LUMO energy, while the effect of the morpholinomethyl group is more complex and can influence both HOMO and LUMO energies.

A review of benzophenone-based derivatives for organic light-emitting diodes (OLEDs) reported a range of HOMO-LUMO energy gaps for symmetrical D–A–D benzophenone derivatives, typically between 2.47–3.37 eV. mdpi.com

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Analogous Benzophenone Derivatives

| Compound/Derivative Type | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

| Symmetrical D–A–D Benzophenones | - | - | 2.47–3.37 mdpi.com |

| Host Materials with Benzophenone Core | -5.80 to -4.74 mdpi.com | -2.80 to -1.83 mdpi.com | 2.72–3.93 mdpi.com |

| Carbazole-substituted Benzophenones | - | - | 2.70–4.10 mdpi.com |

This table presents a range of reported values for different classes of benzophenone derivatives from a review on OLED materials. Specific values for this compound would require dedicated computational analysis.

The analysis of the distribution of HOMO and LUMO across the molecular structure can also reveal the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, it is anticipated that the HOMO would have significant contributions from the electron-rich morpholine and phenyl rings, while the LUMO would be localized more on the electron-deficient benzoyl moiety containing the cyano group.

Photochemical Behavior and Non Biological Applications

Principles of Benzophenone (B1666685) Photochemistry and Excited State Dynamics

The photochemical behavior of benzophenone and its derivatives is one of the most extensively studied subjects in organic photochemistry. The process begins with the absorption of ultraviolet (UV) light, which promotes the molecule from its ground state (S₀) to an excited singlet state (S₁). This initial excitation typically involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, resulting in an n,π* excited state.

A defining characteristic of benzophenone is its exceptionally rapid and efficient intersystem crossing (ISC) from the S₁ state to the lowest triplet state (T₁), with a quantum yield approaching unity. This transition is favored because it involves a change in molecular orbital type (n,π* to π,π), which is allowed by spin-orbit coupling rules. The resulting T₁(n,π) state is relatively long-lived and is the primary photo-reactive species.

The T₁(n,π*) state has the character of a diradical (at the carbonyl oxygen and carbon) and is a powerful hydrogen atom abstractor. During photochemical reactions, this excited triplet state can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. medicaljournals.se This fundamental reactivity is the basis for many of its applications.

Photo-induced Electron Transfer Processes Involving Cyano and Morpholine (B109124) Moieties

In 3-Cyano-3'-morpholinomethyl benzophenone, the benzophenone core is asymmetrically substituted with an electron-donating group (the nitrogen atom of the morpholine moiety) and an electron-withdrawing group (the cyano moiety). This arrangement creates a donor-π-acceptor (D-π-A) system.

Upon photoexcitation, in addition to the local n,π* excitation of the carbonyl group, a photo-induced electron transfer (PET) or intramolecular charge transfer (ICT) can occur. beilstein-journals.org In this process, an electron is transferred from the highest occupied molecular orbital (HOMO), which is predominantly located on the electron-rich morpholinomethyl side, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the electron-poor cyano-substituted ring.

This ICT process can lead to the formation of a highly polar excited state that competes with or quenches the formation of the reactive T₁(n,π*) state. beilstein-journals.org The efficiency of this charge transfer is dependent on solvent polarity and the energetic landscape of the excited states. In some donor-acceptor benzophenone systems, the ICT state can become the lowest energy excited state, altering the subsequent photochemical pathways away from hydrogen abstraction towards processes dictated by charge separation. beilstein-journals.orgnih.gov

Role of Substituents on Photoreduction Kinetics and Quantum Efficiency

Substituents on the phenyl rings of benzophenone have a profound impact on its photoreduction kinetics and quantum efficiency. nih.govacs.org The rate of photoreduction, which involves the hydrogen abstraction by the triplet benzophenone, is largely determined by the stability of the resulting ketyl radical. acs.orgacs.org

Electron-Withdrawing Groups (EWGs): The cyano group at the 3-position is a strong EWG. Such groups tend to stabilize the ketyl radical formed after hydrogen abstraction. This stabilization can lower the activation energy for the photoreduction process, thereby increasing the reaction rate compared to unsubstituted benzophenone. nih.govacs.org

Electron-Donating Groups (EDGs): The morpholinomethyl group, via the nitrogen lone pair, acts as an EDG. EDGs can have a more complex effect. They can decrease photoreactivity by introducing a low-lying, unreactive π,π* or charge-transfer (CT) triplet state below the reactive n,π* triplet state. The presence of an amine, such as the morpholine moiety, can lead to quenching of the triplet state through electron transfer. nih.govmdpi.com

| Substituent Type | Example Group | Effect on Ketyl Radical | Typical Effect on Photoreduction Rate | Reasoning |

|---|---|---|---|---|

| Electron-Withdrawing | Cyano (-CN), Trifluoromethyl (-CF₃) | Stabilizing | Increase | Lowers the activation energy for H-abstraction. acs.org |

| Electron-Donating | Methoxy (-OCH₃), Amino (-NR₂) | Destabilizing | Decrease | Can introduce a lower-lying, unreactive π,π* or CT excited state. mdpi.com |

Photoaffinity Labeling Applications in Chemical Biology (Methodologies)

Benzophenone and its derivatives are widely used as photoaffinity labels (PALs) to identify and map interactions between small molecules and biological macromolecules like proteins. nih.govescholarship.org The methodology relies on the unique ability of the photo-excited benzophenone triplet state to form a covalent bond by abstracting a hydrogen atom from C-H bonds, which are generally unreactive. nih.govresearchgate.net

The process involves these key steps:

Probe Design: A molecule of interest (e.g., a drug candidate) is chemically modified to include a benzophenone moiety. In the case of this compound, the core structure itself could be the probe, or it could be attached to a larger targeting molecule.

Binding: The probe is introduced to the biological system, where it binds non-covalently to its target protein.

Photoactivation: The system is irradiated with UV-A light (typically 350-360 nm). This wavelength is long enough to excite the benzophenone without causing significant damage to the proteins themselves. escholarship.org

Covalent Crosslinking: The excited benzophenone triplet abstracts a hydrogen atom from a nearby amino acid residue at the binding site, forming a stable carbon-carbon covalent bond.

Identification: The target protein is now covalently "labeled." It can be isolated and identified using techniques like mass spectrometry, revealing the binding partner of the original molecule.

The benzophenone group is advantageous because it is relatively stable to many chemical conditions and its excited state is less prone to reacting with water, unlike other photolabels. nih.gov

Use in UV-Shielding Materials and Coatings (Mechanistic Studies)

Benzophenone derivatives are incorporated into plastics, coatings, and personal care products as UV absorbers or stabilizers. nih.govpatsnap.com Their function is to absorb damaging UV radiation and dissipate the energy in a harmless way, primarily as heat, thus protecting the material or skin from photodegradation.

The primary mechanism for the most effective benzophenone UV stabilizers, such as 2-hydroxybenzophenones, involves a process called Excited-State Intramolecular Proton Transfer (ESIPT). longchangchemical.comresearchgate.net Upon UV absorption, a proton is transferred from the ortho-hydroxyl group to the carbonyl oxygen. This creates a transient species that rapidly returns to the ground state via non-radiative decay, effectively converting the UV energy to heat. longchangchemical.com

This compound lacks the critical 2-hydroxy group for the ESIPT mechanism. However, it can still function as a UV absorber. nih.gov Its conjugated system allows for strong absorption of UV-A and UV-B radiation. patsnap.com The absorbed energy is dissipated through the photophysical pathways of internal conversion and efficient intersystem crossing to the triplet state, which then decays back to the ground state non-radiatively or through phosphorescence. While less efficient than the ESIPT pathway, this process still provides significant protection by competitively absorbing UV photons that would otherwise degrade the polymer matrix. researchgate.net

Structure Activity Relationship Sar Studies of 3 Cyano 3 Morpholinomethyl Benzophenone and Its Analogues

Methodologies for Investigating Substituent Effects on Molecular Interactions

The biological activity of a molecule is intricately linked to its ability to interact with specific molecular targets. For 3-Cyano-3'-morpholinomethyl benzophenone (B1666685), the nature and position of its substituents—the cyano and morpholinomethyl groups—are critical determinants of its molecular interactions.

The specific placement of the cyano and morpholinomethyl groups on the benzophenone scaffold significantly impacts the molecule's three-dimensional conformation and, consequently, its interaction with biological targets. The steric bulk of the morpholinomethyl group can either facilitate or hinder binding, depending on the topology of the binding site.

Research on related benzophenone derivatives has shown that the position of substituents can dramatically alter biological activity. For instance, in a series of benzophenone analogues designed as P-glycoprotein inhibitors, the relative position of a piperidine (B6355638) moiety (structurally related to morpholine) influenced the inhibitory activity. While typically para-substituted compounds are more active, for those bearing piperidine or morpholine (B109124), this trend can be partially reversed, with meta-substituted analogues sometimes showing comparable or even slightly different activity profiles. nih.gov This suggests that the spatial arrangement of the morpholinomethyl group in 3-Cyano-3'-morpholinomethyl benzophenone is a key factor in its biological function, likely by influencing how the molecule fits into a receptor's binding pocket.

The electronic properties of the cyano and morpholine groups are pivotal to the molecular interactions of this compound. The cyano group is a strong electron-withdrawing group, rendering it an electrophilic site. This allows it to potentially interact with nucleophilic residues, such as amino or hydroxyl groups, within a biological target, thereby modulating its activity.

Conversely, the morpholinomethyl group possesses a basic nitrogen atom, which can act as a hydrogen bond acceptor. This group can also enhance the compound's solubility and its ability to traverse biological membranes. The unique combination of an electrophilic cyano group and a basic morpholinomethyl group within the same molecule creates a distinct electronic profile that dictates its binding orientation and affinity for its target.

Ligand efficiency (LE) is a critical metric in drug discovery that relates the binding affinity of a compound to its size (number of heavy atoms). Modifying the functional groups of this compound can have a significant impact on its LE. For example, the reduction of the cyano group to an amine or its substitution with other functional groups would alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and, consequently, its LE.

Studies on benzophenone-based P-glycoprotein inhibitors have demonstrated that even small changes to the substituents can lead to substantial differences in LE. For instance, smaller ligands, such as an N-propyl derivative, have been shown to have higher ligand efficiency values compared to larger, dimeric structures. nih.gov This underscores the importance of optimizing the size and functionality of substituents to maximize binding efficiency.

Interactive Table: Physicochemical Properties of Benzophenone Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

|---|---|---|---|

| This compound | C₁₉H₁₈N₂O₂ | 322.36 | -CN, -CH₂-morpholine |

Rational Design Principles for Modulating Molecular Recognition

The rational design of analogues of this compound with improved biological activity relies on a deep understanding of the principles of molecular recognition. researchgate.net This involves designing molecules that have complementary shapes and electronic properties to their biological targets.

Key strategies in the rational design of benzophenone derivatives include:

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design ligands that fit snugly into the binding site.

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) required for biological activity and using this model to design new compounds.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physicochemical properties to improve potency or pharmacokinetic properties. For example, the morpholine ring could be replaced with a piperidine or thiomorpholine (B91149) ring to probe the importance of the oxygen atom for activity.

A study on the synthesis of novel morpholine-conjugated benzophenone analogues highlighted that the presence of a methyl group on one of the benzophenone rings was essential for antiproliferative activity, while the position of a bromo or methyl substituent on the other ring was significant for extensive anti-mitogenic activity. nih.gov This demonstrates the application of rational design in fine-tuning the structure for enhanced biological effect.

Strategies for Enhancing Selectivity through Structural Variation

Achieving selectivity for a specific biological target over others is a major goal in drug design. For this compound, structural variations can be employed to enhance its selectivity. This can be achieved by introducing functional groups that exploit subtle differences in the binding sites of different targets.

For example, if the target protein has a specific hydrophobic pocket, extending a substituent on the benzophenone core to fit into this pocket could enhance binding affinity and selectivity. Similarly, introducing hydrogen bond donors or acceptors at specific positions could favor interaction with the desired target over off-targets.

In a series of benzophenone-N-ethyl morpholine ethers, the type and position of substituents on the benzophenone ring were shown to significantly influence their anti-inflammatory activity. nih.gov For instance, a bromo group at the ortho position of one of the rings resulted in maximum activity, while a methyl group at the meta position led to minimum activity. nih.gov This highlights how subtle structural changes can be used to modulate biological activity and potentially enhance selectivity.

Correlation of Computational Predictions with Experimental SAR Trends

Computational methods play an increasingly important role in modern drug discovery by providing insights into ligand-receptor interactions and predicting the biological activity of novel compounds. For this compound and its analogues, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to rationalize experimental SAR data and guide the design of new compounds.

Molecular docking studies can predict the preferred binding mode of a ligand in the active site of a receptor, providing a structural basis for understanding its biological activity. QSAR models, on the other hand, establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models can then be used to predict the activity of untested compounds.

While specific computational studies on this compound are not widely available in the public domain, research on other benzophenone derivatives has successfully used these methods. For instance, docking studies of benzophenone-type inhibitors into a homology model of P-glycoprotein suggested an interaction pattern similar to that of known inhibitors. researchgate.net The correlation of such computational predictions with experimental data is crucial for validating the computational models and ensuring their predictive power in the design of new, more potent, and selective analogues.

Development of Focused Libraries of Benzophenone Derivatives for SAR Exploration

The benzophenone scaffold, characterized by a central carbonyl group linking two phenyl rings, serves as a versatile template in medicinal chemistry for the development of therapeutic agents. nih.govresearchgate.net Its structural simplicity and synthetic tractability allow for systematic modifications, making it an ideal candidate for the construction of focused chemical libraries aimed at exploring Structure-Activity Relationships (SAR). The development of these libraries involves the strategic synthesis of a series of analogues where specific parts of the molecule are systematically varied to understand the chemical features crucial for biological activity. This approach has been successfully applied to discover and optimize benzophenone derivatives for a range of biological targets, including enzymes and cellular pathways involved in inflammation, cancer, and infectious diseases. nih.govnih.gov

The general strategy for building a focused library of benzophenone derivatives often involves a modular synthetic approach. This typically includes the separate synthesis of substituted aryl precursors that will form the two rings (often referred to as ring A and ring B) of the benzophenone core, followed by a key coupling reaction, such as a Friedel-Crafts acylation. nih.govmdpi.com Subsequent modifications can then be introduced to further diversify the library.

One common approach involves the synthesis of aminobenzophenone analogues. For instance, in the development of p38 MAP kinase inhibitors for anti-inflammatory activity, a library of aminobenzophenones was created. acs.org The synthesis often starts with a coupling reaction to form the benzophenone core, followed by a second coupling to introduce the diarylamine moiety. acs.org Researchers have systematically introduced various substituents on both phenyl rings to probe the effect on inhibitory activity. For example, the introduction of small substituents like methyl or bromo at the 2-position of one ring and a chloro group at the 2-position of the second ring was found to significantly enhance potency against TNF-α production. acs.org

Another strategy is the hybridization of the benzophenone scaffold with other biologically active heterocyclic nuclei. A library of benzophenone-thiazole derivatives was synthesized to evaluate their anti-inflammatory potential. mdpi.com The synthesis involved the condensation of a benzophenone acid analogue with various 2-aminothiazole (B372263) derivatives. nih.gov This approach allows for the exploration of a larger chemical space and the potential for synergistic effects between the two pharmacophores.

The exploration of SAR through focused libraries is exemplified by the development of antimitotic agents based on the combretastatin (B1194345) skeleton. Researchers synthesized a series of 2-aminobenzophenone (B122507) analogues, recognizing that the benzophenone backbone offers greater stability and synthetic accessibility compared to the stilbene (B7821643) core of combretastatin A-4. acs.org Their SAR studies revealed that an amino group at the ortho position of one of the phenyl rings was critical for potent growth inhibitory activity. acs.org

The data derived from these focused libraries are crucial for establishing a clear SAR profile. By comparing the biological activities of closely related analogues, researchers can deduce the importance of specific functional groups, their positions on the scaffold, and their stereochemical and electronic properties. researchgate.net For example, studies on 4-aminobenzophenone (B72274) derivatives as anti-inflammatory agents showed that specific substitutions on the phenyl rings could dramatically increase the inhibitory potency against pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov

The following tables present synthesized data from SAR studies on various focused libraries of benzophenone derivatives, illustrating how systematic structural modifications influence biological activity.

Table 1: SAR of Aminobenzophenone Analogues as p38 MAP Kinase Inhibitors

| Compound | Ring A Substituent (R1) | Ring B Substituent (R2) | TNF-α Inhibition IC₅₀ (nM) |

| 3 | H | H | 159 |

| 40 | 2-Methyl | H | - (3-fold increase in activity vs. 3) |

| 42 | 2-Bromo | H | - (3-fold increase in activity vs. 3) |

| 44 | H | 2-Chloro | No improvement vs. 3 |

| 45 | 2-Methyl | 2-Chloro | 4 |

| 46 | 2-Methyl | 3-Chloro | - (Increased activity) |

| 48 | 2-Methyl | 4-Chloro | - (Increased activity) |

| Data synthesized from research on aminobenzophenone analogues. The IC₅₀ values represent the concentration required for 50% inhibition of TNF-α production. A lower value indicates higher potency. acs.org |

Table 2: SAR of Benzophenone-Thiazole Derivatives for Anti-inflammatory Activity

| Compound | Benzophenone Ring Substituent (R) | Edema Inhibition (%) |

| 3a | 4-H | Significant |

| 3e | 4-Cl | 72 |

| 3f | 4-F | 72 |

| 3h | 4-CH₃ | 72 |

| 3j | 4-COOH | 72 |

| Indomethacin | - (Control) | 71 |

| Data synthesized from research on benzophenone-thiazole derivatives. The percentage represents the reduction in croton oil-induced ear edema. mdpi.com |

Table 3: SAR of 2-Aminobenzophenone Analogues as Antimitotic Agents

| Compound | B-Ring Substitution | Growth Inhibition IC₅₀ (µM) vs. Colo 205 |

| 1 | 3,4-dimethoxy | >10 |

| 3 | 3,4,5-trimethoxy | 0.057 |

| 6 | 3,4-dimethoxy | >10 |

| 7 | 3,4,5-trimethoxy | 0.015 |

| 10 (2-amino analogue of 3) | 3,4,5-trimethoxy | <0.001 |

| 11 (3-amino analogue) | 3,4,5-trimethoxy | <0.001 |

| Data synthesized from research on 2-aminobenzophenone analogues. IC₅₀ values represent the concentration for 50% inhibition of cancer cell growth. A lower value indicates higher potency. acs.org |

These examples underscore the power of developing focused libraries for systematically mapping the SAR of benzophenone derivatives. The insights gained from such studies are instrumental in guiding the rational design of more potent and selective lead compounds, such as the hypothetical "this compound," by identifying the optimal combination of substituents and structural motifs.

Advanced Functional Applications and Future Research Directions

Exploration in Advanced Materials Science

The benzophenone (B1666685) scaffold is a well-established component in materials science, primarily recognized for its use as a photoinitiator in polymerization processes. rsc.orgresearchgate.net Upon exposure to ultraviolet (UV) light, the carbonyl group of the benzophenone can enter an excited triplet state, enabling it to abstract a hydrogen atom from a suitable donor, thereby generating free radicals that can initiate polymerization. The presence of the cyano and morpholinomethyl groups in 3-Cyano-3'-morpholinomethyl benzophenone could modulate these photophysical properties.

Furthermore, benzophenone derivatives are increasingly being investigated for their applications in organic light-emitting diodes (OLEDs). mdpi.com They can serve as host materials for phosphorescent or thermally activated delayed fluorescent (TADF) emitters. mdpi.comnih.govresearchgate.net The specific substitutions on the benzophenone core, such as the cyano and morpholinomethyl groups, can influence the material's thermal stability, amorphous nature, and charge-transport properties, which are critical for OLED performance. mdpi.com The morpholine (B109124) group, in particular, may enhance solubility and film-forming characteristics, which are advantageous for device fabrication. e3s-conferences.org

Future research could focus on synthesizing and characterizing thin films of this compound to evaluate its potential as a photoinitiator or as a component in OLEDs. rsc.orgmdpi.com Studies on its photophysical properties, such as absorption and emission spectra, and its performance in photopolymerization and electroluminescent devices would be crucial. nih.govnih.gov

Potential as Probes for Mechanistic Chemical Biology Studies

Benzophenone derivatives are widely utilized as photoaffinity labels to investigate interactions between molecules in biological systems. nih.govnih.govspringernature.com The photoactivated benzophenone can form a covalent bond with nearby molecules, allowing for the identification and characterization of binding partners, such as proteins. nih.govspringernature.com The this compound molecule could be developed into a bifunctional probe. nih.gov The benzophenone would serve as the photoreactive group, while the cyano or morpholine moiety could be used for further chemical modifications, such as the attachment of a reporter tag (e.g., a fluorophore or biotin) for detection and purification. nih.gov

The morpholine group can also play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its solubility and cell permeability. nih.govacs.org This is a desirable feature for probes intended for use in cellular environments. The cyano group offers a site for bioorthogonal reactions, further expanding its utility as a chemical probe.

Future investigations could involve the synthesis of derivatives of this compound functionalized with reporter tags and their application in photoaffinity labeling experiments to identify protein targets in complex biological mixtures. nih.govspringernature.com

Integration into Hybrid Functional Systems

The distinct functionalities of this compound make it an interesting candidate for integration into hybrid materials. For instance, it could be incorporated into polymer backbones to create photo-crosslinkable materials with tailored properties. mdpi.comrsc.org The benzophenone moiety would facilitate UV-curing, while the cyano and morpholine groups could influence the polymer's mechanical, thermal, and surface properties. mdpi.com

Hybrid materials combining the properties of benzophenone with other functional molecules, such as hindered phenols, have been developed to create multifunctional polymer additives with enhanced anti-aging performance. mdpi.com Similarly, this compound could be combined with other materials to create systems with unique optical, electronic, or biological properties.

Research in this area could explore the synthesis of polymers and composites containing this compound and characterize their performance in applications such as coatings, adhesives, and advanced composites. rsc.orgresearchgate.net

Considerations for Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comunibo.itjddhs.com The synthesis of this compound and its derivatives should be evaluated through the lens of green chemistry. This includes considering the use of environmentally benign solvents, catalysts, and reaction conditions. mdpi.comnih.gov

For example, traditional Friedel-Crafts acylation reactions for synthesizing benzophenones often use stoichiometric amounts of Lewis acids, which generate significant waste. researchgate.net Greener alternatives, such as using solid acid catalysts or carrying out reactions in ionic liquids, have been explored for benzophenone synthesis. researchgate.net Microwave-assisted synthesis and solvent-free reaction conditions are other green chemistry techniques that could be applied to the synthesis of this compound and its precursors, potentially leading to higher efficiency and reduced environmental impact. jddhs.com

Future work should focus on developing a sustainable synthetic route to this compound that adheres to the principles of green chemistry, minimizing waste and energy consumption. mdpi.comjddhs.com

Synergistic Effects in Multi-Component Systems

Multi-component reactions and systems are a cornerstone of modern chemistry, allowing for the creation of complex molecules and materials with emergent properties. researchgate.netrsc.org The three distinct functional groups of this compound could act synergistically in such systems.

For example, in a photopolymerizable formulation, the benzophenone would act as the photoinitiator, while the morpholine group could act as a co-initiator or influence the curing kinetics. rsc.org The cyano group could participate in subsequent chemical transformations or influence the properties of the final material. The combination of these functionalities in a single molecule could lead to more efficient and versatile multi-component systems.

Research into the behavior of this compound in multi-component systems, such as photocurable resins or as a component in the synthesis of complex chromophores, could reveal novel applications. researchgate.netrsc.org

Directions for Next-Generation Analogues and Derivatives

The structure of this compound provides a versatile scaffold for the design and synthesis of next-generation analogues and derivatives with enhanced or novel functionalities. mdpi.comnih.govmdpi.comnih.govrsc.org Structure-activity relationship (SAR) studies are crucial in medicinal chemistry and materials science to understand how chemical structure influences a compound's properties and to design improved molecules. nih.govacs.orgacs.orgmdpi.comnih.gov